molecular formula C20H26N2O B14364924 N-(3-Butylphenyl)-2-methyl-N~2~-phenylalaninamide CAS No. 90304-82-8

N-(3-Butylphenyl)-2-methyl-N~2~-phenylalaninamide

Cat. No.: B14364924
CAS No.: 90304-82-8
M. Wt: 310.4 g/mol
InChI Key: KCXFHQCXQJHINF-UHFFFAOYSA-N
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Description

N-(3-Butylphenyl)-2-methyl-N~2~-phenylalaninamide is an organic compound characterized by its unique structure, which includes a butyl group attached to a phenyl ring, a methyl group, and a phenylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Butylphenyl)-2-methyl-N~2~-phenylalaninamide typically involves the reaction of 3-butylphenylamine with 2-methylphenylalanine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Butylphenyl)-2-methyl-N~2~-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(3-Butylphenyl)-2-methyl-N~2~-phenylalaninamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Butylphenyl)-2-methyl-N~2~-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Butylphenyl)-3-methoxybut-2-enamide: Shares a similar butylphenyl structure but differs in the functional groups attached.

    N-(3-Butylphenyl)-2-methyl-N~2~-phenylacetamide: Similar in structure but with an acetamide group instead of phenylalaninamide.

Uniqueness

N-(3-Butylphenyl)-2-methyl-N~2~-phenylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

90304-82-8

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

2-anilino-N-(3-butylphenyl)-2-methylpropanamide

InChI

InChI=1S/C20H26N2O/c1-4-5-10-16-11-9-14-18(15-16)21-19(23)20(2,3)22-17-12-7-6-8-13-17/h6-9,11-15,22H,4-5,10H2,1-3H3,(H,21,23)

InChI Key

KCXFHQCXQJHINF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2

Origin of Product

United States

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